molecular formula C18H15BrN2O2 B2479581 3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-81-9

3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2479581
CAS RN: 898461-81-9
M. Wt: 371.234
InChI Key: VILXESROVLKNOV-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a benzamide group, a bromine atom attached to the benzene ring, and a pyrroloquinoline group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves several steps, including the formation of the pyrroloquinoline core, the introduction of the benzamide group, and the bromination of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline group would form a bicyclic structure, and the benzamide group would be attached to this core .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could be replaced in a substitution reaction, or the amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more reactive. The amide group could form hydrogen bonds, potentially affecting the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Antibacterial Activity

A novel series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which share a core structural similarity with the compound , were synthesized using a molecular hybridization approach. These compounds demonstrated in vitro antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of this chemical scaffold in the development of new antibacterial agents. The synthesis process is noted for its simplicity, high yield, and eco-friendly attributes (Largani et al., 2017).

Chemical Transformation and Structural Analysis

Research on pyrrolo[2,1-a][1,4]oxazinetriones and their interaction with o-phenylenediamine resulted in the formation of complex compounds with spectral characteristics similar to N-[2,4-dihydroxy-5-oxo-3-(3-oxo-4H-quinoxalin-2-yl)-2-phenylpyrrol-1-yl]benzamide. These findings contribute to the understanding of the chemical behavior of pyrroloquinoline derivatives under specific conditions, furthering the scope of synthetic applications (Tretyakov & Maslivets, 2020).

Polymorphs and Salt Forms

Study on 4-nitro-N-(quinolin-8-yl)benzamide polymorphs reveals the significance of understanding the polymorphic forms for the development of pharmaceutical compounds. The research illustrates different packing patterns, hydrogen bonding interactions, and polymorphic forms' impact on physical properties, crucial for drug formulation and stability studies (Khakhlary & Baruah, 2014).

Intramolecular Cyclization for Derivative Synthesis

An efficient synthesis route for pyrrolo[3,2,1-ij]quinoline-1,2-diones via intramolecular Friedel–Crafts cyclization was developed, showcasing the compound's structural analogs' diverse biological functions, including analgesic, anti-inflammatory, and anticancer activities. This synthesis approach highlights the chemical versatility and potential pharmaceutical applicability of the pyrroloquinoline scaffold (Moon et al., 2015).

Antiproliferative Activity

Substituted pyridone-annelated isoindigos, related to the core structure of the compound, exhibited significant antiproliferative activities against various human tumor cell lines without affecting noncancerous cells. This suggests the potential application of structurally similar compounds in cancer therapy, emphasizing the role of specific structural features in determining biological activity (Saleh et al., 2014).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, studying its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

3-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-14-3-1-2-13(8-14)18(23)20-15-9-11-4-5-16(22)21-7-6-12(10-15)17(11)21/h1-3,8-10H,4-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXESROVLKNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

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